molecular formula C10H7F6NO B2620772 N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide CAS No. 1519398-77-6

N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2620772
CAS RN: 1519398-77-6
M. Wt: 271.162
InChI Key: CTKLFORNZDXRSA-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. Also known as TFB, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

TFB has been used in various scientific research applications due to its ability to selectively inhibit certain enzymes and proteins. For example, TFB has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of various cellular processes such as cell growth and differentiation. TFB has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of proteins in cells. Furthermore, TFB has been used in the study of various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of TFB involves its ability to bind to specific sites on enzymes and proteins, thereby inhibiting their activity. TFB has been shown to bind to the ATP-binding site on protein kinase CK2, preventing the enzyme from phosphorylating its substrates. Similarly, TFB has been shown to bind to the active site of the proteasome, inhibiting its ability to degrade proteins.
Biochemical and Physiological Effects
TFB has been shown to have various biochemical and physiological effects. For example, TFB has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of protein kinase CK2. TFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, TFB has been shown to have neuroprotective effects in models of Alzheimer's disease, possibly by inhibiting the activity of the proteasome.

Advantages and Limitations for Lab Experiments

One advantage of using TFB in lab experiments is its selectivity for certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. Additionally, TFB is relatively easy to synthesize and has good stability under various conditions. However, one limitation of using TFB is its potential toxicity, which may limit its use in certain experiments. Furthermore, the effects of TFB may vary depending on the specific cell type or organism being studied.

Future Directions

There are several future directions for the study of TFB. One area of research is the development of more potent and selective inhibitors of protein kinase CK2 and the proteasome. Another area of research is the investigation of the effects of TFB in different disease models, such as Parkinson's disease and Huntington's disease. Furthermore, the use of TFB as a tool for studying the role of specific enzymes and proteins in various cellular processes is an area of ongoing research.

Synthesis Methods

The synthesis of TFB involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TFB as a white solid in good yield. This synthetic method has been widely used in the preparation of TFB for research purposes.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO/c11-9(12,13)5-17-8(18)6-2-1-3-7(4-6)10(14,15)16/h1-4H,5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKLFORNZDXRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide

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